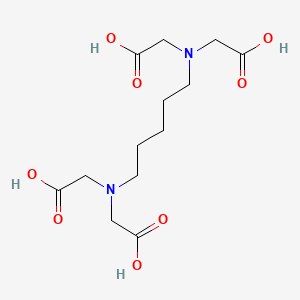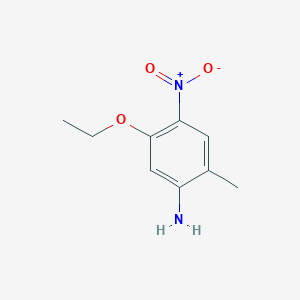![molecular formula C16H25NO5S B3048755 4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate CAS No. 180851-50-7](/img/structure/B3048755.png)
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H21NO5S. It is known for its use as a linker in antibody-drug conjugates (ADCs) and other applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis can be carried out using aqueous acid or base at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted amines, ethers, or thiols.
Hydrolysis Products: The major products of hydrolysis are 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanol and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), which are important in targeted drug delivery.
Medicine: Its role in ADCs makes it valuable in the development of targeted cancer therapies.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate involves its function as a linker in bioconjugates. It forms stable covalent bonds with both the drug and the targeting molecule (e.g., an antibody), ensuring the precise delivery of the drug to the target cells. The molecular targets and pathways involved depend on the specific drug and targeting molecule used in the bioconjugate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a 4-methylbenzenesulfonate group.
4-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl oxymethylbenzoic acid: Contains an acetyl group and oxymethylbenzoic acid moiety.
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate is unique due to its specific use as a linker in ADCs, providing stability and specificity in drug delivery systems.
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSGGWFVABZVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627852 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180851-50-7 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE](/img/structure/B3048674.png)


![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)









